![molecular formula C10H21ClN2O B1202914 Methacrylamidopropyltrimethylammonium chloride CAS No. 51410-72-1](/img/structure/B1202914.png)
Methacrylamidopropyltrimethylammonium chloride
Overview
Description
Synthesis Analysis
MAPTAC is synthesized through radical polymerization processes, where methacryloyloxyalkyltrimethylammonium chlorides with different alkyl chain lengths are polymerized using initiators like azobiscyanovaleric acid (ACVA). The synthesis conditions, including initiator type and monomer concentration, significantly influence the polymerization kinetics and the resulting polymer's molecular weight and charge density (Ringsdorf & Thunig, 1977).
Molecular Structure Analysis
The molecular structure of MAPTAC and its polymers has been extensively characterized using techniques like NMR spectroscopy. The incorporation of methacrylate groups into the polymer chains allows for further functionalization and cross-linking reactions, which can be tailored to achieve specific material properties. The stability of these functional groups up to certain temperatures under vacuum conditions has been demonstrated, indicating the robustness of MAPTAC-based materials (Möller, Bein, & Fischer, 1999).
Chemical Reactions and Properties
MAPTAC-based polymers exhibit a wide range of chemical reactivities due to the presence of double bonds in the methacrylate groups. These reactive sites are accessible for various chemical modifications, including bromination, which has been shown to proceed readily and completely. Such reactivity paves the way for the synthesis of inorganic/organic composites at the molecular level, offering new avenues for material innovation (Möller, Bein, & Fischer, 1999).
Physical Properties Analysis
The physical properties of MAPTAC-based polymers, such as glass transition temperature (Tg) and molecular weight, are influenced by the polymerization conditions and the copolymer composition. Ionomers derived from MAPTAC exhibit higher Tg compared to their homopolymer counterparts, attributed to reduced segmental mobility due to ionic interactions within the polymer matrix. The molecular weights of these ionomers are high, indicating efficient polymerization and termination predominantly by disproportionation (Pazhanisamy & Reddy, 2007).
Chemical Properties Analysis
The chemical properties of MAPTAC polymers, such as their ion exchange capacity and interaction with various ions, have been studied in detail. For example, interactions between linear poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride and coordination compounds like potassium hexacyanoferrates have been explored, revealing the formation of complexes with specific stoichiometry depending on the nature of the low molecular ion. These findings underscore the potential of MAPTAC-based polymers in applications ranging from water treatment to sensor technologies (Khutoryanskiy, Kujawa, Nurkeeva, & Rosiak, 2001).
Scientific Research Applications
Selective Carrier for Ferricyanide : MAPTAC in poly(N-isopropylacrylamide-co-MAPTAC) microgels acts as selective carriers for trivalent hexacyanoferrate(III) (ferricyanide), showing potential in electrochemistry and sensor applications (Mergel et al., 2014).
Water-Soluble Quaternary Amine Polymers as Drug Carriers : MAPTAC-based copolymers can bind with anionic drugs to form water-insoluble complexes, demonstrating their potential in controlled drug release applications (Konar & Kim, 1998).
pH-Tunable Fluorescence Response : Quinoline-labeled water-soluble copolymers synthesized with MAPTAC exhibit pH-controlled color changes, useful in designing pH-responsive materials (Thivaios et al., 2016).
Matrix Metalloproteinase Inhibition : Methacryloxylethyl cetyl dimethyl ammonium chloride (DMAE-CB), a related compound, shows efficacy in inhibiting matrix metalloproteinases, suggesting its use in dental adhesives to enhance durability (Liu et al., 2013).
Adjusting Antibacterial Activity and Biocompatibility : Hydroxypropyltrimethyl ammonium chloride chitosan, synthesized with varying substitution levels of quaternary ammonium, demonstrates significant antibacterial activity and biocompatibility (Peng et al., 2010).
Polymerization in Micellar Solution : Polymerization of methyl methacrylate induced by micellar solutions of cationic surfactants, including benzyldimethylphenylammonium chloride and dodecyltrimethylammonium chloride, leads to the production of high molecular weight polymers (Aoki & Nakamae, 1994).
Swelling Behavior of Cationic Copolymers : Copolymers of 2-hydroxyethyl methacrylate with (3-methacryloylamino propyl) trimethylammonium chloride exhibit swelling behaviors sensitive to ionic strength and pH, useful for drug delivery systems (Peppas & Foster, 1994).
Safety and Hazards
Methacrylamidopropyltrimethylammonium chloride is not intended for human or veterinary use and is for research use only. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention .
Mechanism of Action
Target of Action
Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a cationic monomer . Its primary targets are the negatively charged surfaces or molecules, where it can form ionic bonds due to its positive charge .
Mode of Action
MAPTAC interacts with its targets through ionic bonding. The presence of the trimethylammonium group in MAPTAC allows it to form strong electrostatic interactions with negatively charged surfaces or molecules . This interaction can result in changes in the physical and chemical properties of the target, such as increased solubility, stability, or reactivity .
Biochemical Pathways
The specific biochemical pathways affected by MAPTAC can vary depending on the application. In the synthesis of charge-balanced polyampholytic random copolymers for gel electrolytes in Zinc-air batteries, MAPTAC can enhance ionic conductivity, stability, and compatibility with the electrochemical system .
Pharmacokinetics
Due to its water solubility , it is expected to have good bioavailability when administered in aqueous solutions.
Result of Action
The molecular and cellular effects of MAPTAC’s action depend on its application. For instance, in the synthesis of polymers, MAPTAC can improve the polymer’s properties such as hydrophilicity, pH responsiveness, and ability to form complexes with other molecules .
Action Environment
The action, efficacy, and stability of MAPTAC can be influenced by various environmental factors. For example, the pH of the environment can affect the degree of ionization of MAPTAC, thereby influencing its reactivity . Additionally, temperature can affect the rate of reactions involving MAPTAC .
properties
IUPAC Name |
trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKBFIBYXPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68039-13-4 | |
Record name | Poly(methacrylamidopropyltrimethylammonium) chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2044682 | |
Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |
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Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS] | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |
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Record name | (3-Methacrylamidopropyl)trimethylammonium chloride | |
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CAS RN |
51410-72-1, 68039-13-4 | |
Record name | [3-(Methacryloylamino)propyl]trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51410-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | MAPTAC | |
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Record name | Polydimethylaminopropyl methacrylamide methylchloride quaternium | |
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Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |
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Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |
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Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |
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Record name | (3-methacrylamidopropyl)trimethylammonium chloride | |
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Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |
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Record name | METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of MAPTAC?
A1: Methacrylamidopropyltrimethylammonium chloride has the molecular formula C10H21ClN2O and a molecular weight of 220.73 g/mol.
Q2: Are there any spectroscopic data available for MAPTAC?
A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are commonly used to characterize MAPTAC. These techniques help identify characteristic functional groups and confirm the polymer structure. [, ]
Q3: Is MAPTAC compatible with other materials?
A3: MAPTAC has been successfully incorporated into various materials, including hydrogels, acrylic resins, and polyvinyl alcohol-based systems. [, , ]
Q4: How does MAPTAC affect the properties of these materials?
A4: Incorporating MAPTAC can enhance material properties such as hydrophilicity, swelling capacity, mechanical strength, and antimicrobial activity. [, , , ]
Q5: What are the main applications of MAPTAC?
A5: MAPTAC finds applications in various fields such as:
- Water treatment: As a flocculant for removing pollutants from wastewater due to its cationic charge. [, , ]
- Biomedical field: In drug delivery systems, antimicrobial coatings, and gene delivery systems. [, ]
- Agriculture: As a component of controlled-release fertilizer systems. []
- Material science: In the development of humidity sensors and other functional materials. [, ]
Q6: How does MAPTAC interact with its targets?
A6: The interaction mechanism depends on the specific application. For example:
- Flocculation: MAPTAC, with its cationic charge, neutralizes the negative charge of pollutants in wastewater, promoting their aggregation and removal. [, ]
- Antimicrobial activity: The positively charged quaternary ammonium group in MAPTAC can disrupt bacterial cell membranes, leading to cell death. []
- Dye adsorption: Cationic MAPTAC-containing hydrogels can effectively adsorb anionic dyes through electrostatic interactions. []
Q7: How is MAPTAC polymerized?
A8: MAPTAC is typically polymerized via free radical polymerization, often in combination with other monomers to form copolymers. This process allows tailoring the final polymer properties for specific applications. [, , , , ]
Q8: What are common comonomers used with MAPTAC?
A8: Common comonomers include:
- Acrylamide (AAm): To create hydrogels with tunable swelling properties. [, , ]
- Acrylic acid (AAc): To introduce pH-responsive behavior in hydrogels. []
- 2-Hydroxyethyl methacrylate (HEMA): To synthesize hydrogels for drug and gene delivery applications. []
Q9: How does the copolymerization affect the properties of MAPTAC?
A10: Copolymerization significantly impacts MAPTAC's properties. For example, incorporating hydrophobic comonomers like styrene can influence the polymer's solubility and self-assembly behavior in aqueous solutions. []
Q10: How do different initiators affect the polymerization of MAPTAC?
A11: The choice of initiator can impact the polymerization rate, molecular weight, and properties of the resulting polymer. Both cationic and anionic initiators like potassium persulfate (KPS) have been successfully utilized. [, ]
Q11: How does the charge density of MAPTAC-containing polymers affect their properties?
A11: Charge density plays a crucial role. For example:
- Adsorption: Higher cationic charge density in hydrogels often leads to increased adsorption capacity for anionic species. [, ]
- Flocculation: Optimal charge density is crucial for efficient flocculation, as it influences the interaction with negatively charged pollutants. [, ]
- Polyelectrolyte complexation: The charge density of MAPTAC-containing polymers affects their interaction with oppositely charged species, impacting complex formation and properties. [, , ]
Q12: What is the environmental impact of using MAPTAC?
A13: While MAPTAC offers numerous benefits, its potential environmental impact needs consideration. Research on its biodegradability and ecotoxicological effects is crucial to ensure responsible use and disposal. [, ]
Q13: Are there any strategies for mitigating the environmental impact of MAPTAC?
A14: Developing biodegradable analogs of MAPTAC and exploring efficient recycling and waste management strategies are essential steps toward mitigating its environmental footprint. []
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